

# A Spectroscopic Comparison of (R)- and (S)-tert-butyl 3-hydroxybutanoate

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## Compound of Interest

Compound Name: (S)-tert-butyl 3-hydroxybutanoate

Cat. No.: B1311638

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## Introduction

(R)- and **(S)-tert-butyl 3-hydroxybutanoate** are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. A fundamental principle in stereochemistry is that enantiomers exhibit identical physical and chemical properties in an achiral environment. This principle extends to their spectroscopic signatures. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) do not differentiate between enantiomers as these methods do not typically involve chiral reagents or conditions. This guide presents a comparative summary of the spectroscopic data for (R)- and **(S)-tert-butyl 3-hydroxybutanoate**, underscoring their spectroscopic identity. The data provided is representative for both enantiomers.

## Data Presentation

The spectroscopic data for (R)- and **(S)-tert-butyl 3-hydroxybutanoate** are identical in achiral solvents. The following tables summarize the expected and reported spectroscopic data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1-4.2	m	1H	CH-OH
~2.3-2.5	m	2H	CH <sub>2</sub> -C=O
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>
1.20	d	3H	CH <sub>3</sub> -CH

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~172	C=O
~80	C(CH <sub>3</sub> ) <sub>3</sub>
~64	CH-OH
~43	CH <sub>2</sub>
~28	C(CH <sub>3</sub> ) <sub>3</sub>
~22	CH <sub>3</sub> -CH

Table 3: IR Spectroscopic Data

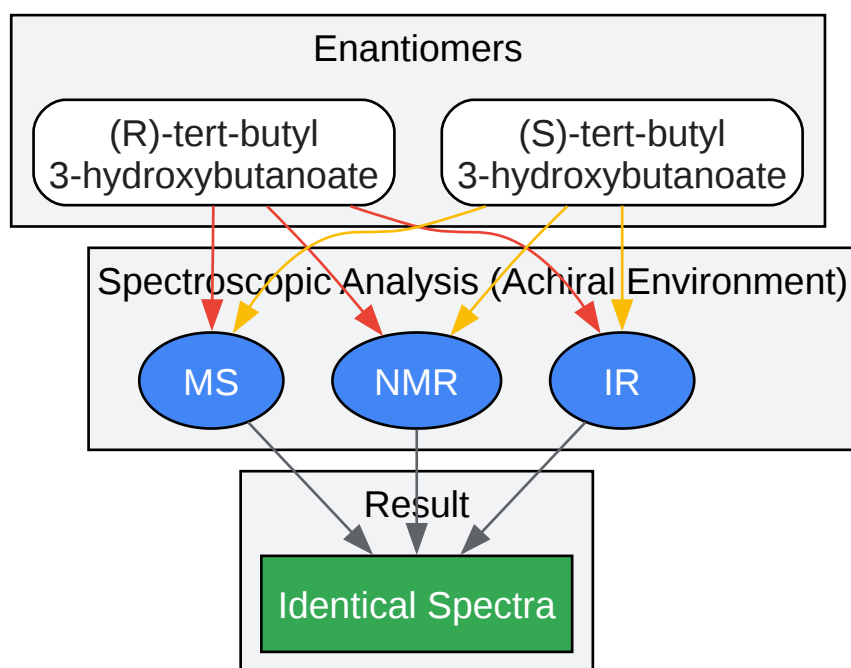
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2980	Strong	C-H stretch (sp <sup>3</sup> )
~1730	Strong	C=O stretch (ester)
~1160	Strong	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Proposed Fragment
160	$[M]^+$ (Molecular Ion)
104	$[M - C_4H_8]^+$
87	$[M - OC(CH_3)_3]^+$
57	$[C(CH_3)_3]^+$

## Logical Relationship Diagram

The following diagram illustrates the relationship between the (R) and (S) enantiomers and their identical spectroscopic output in an achiral environment.



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Caption: Enantiomers yield identical spectroscopic data in achiral environments.

## Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrument: A 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
  - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) at a concentration of 1-5%.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:

- Record a background spectrum of the empty sample holder or the solvent.
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize a standard ionization technique, typically Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against  $m/z$ .
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